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Compound of Interest

Compound Name: 2-Methyl-2H-indazol-3-amine

Cat. No.: B3059325

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form
the bedrock of innovation. Among these, the indazole scaffold is of paramount importance due
to its prevalence in a multitude of biologically active compounds. This guide focuses on a
specific, yet crucial, derivative: 2-Methyl-2H-indazol-3-amine (CAS No. 97990-19-7).[1][2][3]
This molecule is not merely another entry in a chemical catalog; it is a versatile building block,
a synthon whose strategic importance lies in the specific arrangement of its functional groups.
The N2-methylation distinguishes it from its 1H-tautomer, profoundly influencing its steric and
electronic properties, which in turn dictates its reactivity and utility in drug design. This
document provides an in-depth exploration of its core physical and chemical properties,
spectroscopic signature, and handling protocols, designed for the practicing researcher
engaged in discovery and development.

Molecular Structure and Identification

The foundational step in utilizing any chemical entity is a precise understanding of its structure
and nomenclature.

IUPAC Name: 2-methyl-2H-indazol-3-amine[1][4]

Synonyms: 2-methylindazol-3-amine, 2-Methyl-2H-indazol-3-ylamine[1]

CAS Number: 97990-19-7[1][4]

Molecular Formula: CsHoN3s[1][4]
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The structure features a bicyclic system where a benzene ring is fused to a pyrazole ring. The
key identifiers are the amine (-NHz) group at the C3 position and the methyl (-CHs) group on
the N2 nitrogen atom of the pyrazole ring. This specific N2 substitution is critical, as it locks the
tautomeric form, providing a rigid and predictable scaffold for further chemical modification.

Caption: 2D structure of 2-Methyl-2H-indazol-3-amine.

Core Physical and Chemical Properties

A summary of the key physicochemical properties is essential for experimental design,
including reaction setup, purification, and formulation.

Property Value Source
Molecular Weight 147.18 g/mol [1114]
Physical Form Solid [4]
XLogP3 1.2 [1]
Hydrogen Bond Donors 1 (from -NH2) [1]
Hydrogen Bond Acceptors 2 (from ring nitrogens) [1]
Polar Surface Area 43.8 A2 [1]
Rotatable Bond Count 0 [1]

Note: Properties such as melting point, boiling point, and pKa are not consistently reported for
this specific isomer in readily available literature. Values found often correspond to isomers like
2-Methyl-2H-indazol-5-amine[5]. Researchers should perform experimental determination for
definitive values. The XLogP3 value of 1.2 suggests moderate lipophilicity, a crucial parameter
in drug development for predicting membrane permeability.

Spectroscopic Profile for Structural Verification

Structural confirmation is non-negotiable. The following spectroscopic characteristics are
expected for 2-Methyl-2H-indazol-3-amine and serve as a benchmark for sample validation.
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e 'H NMR (Proton NMR): The spectrum should exhibit distinct signals corresponding to the
different proton environments.

o Aromatic Protons: A complex multiplet pattern between ~7.0-7.8 ppm, arising from the four
protons on the benzene ring.

o Amine Protons (-NH2): A broad singlet, the chemical shift of which is concentration and
solvent dependent.

o N-Methyl Protons (-CHs): A sharp singlet around ~3.5-4.0 ppm, integrating to three
protons.

e 13C NMR (Carbon NMR): The carbon spectrum provides a map of the carbon backbone.

o Aromatic Carbons: Six distinct signals are expected in the aromatic region (~110-150
ppm).

o N-Methyl Carbon: A single signal in the aliphatic region (~30-40 ppm).
o The carbon attached to the amine group (C3) will also appear in the aromatic region.[1]
o Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight.

o GC-MS Analysis: A molecular ion peak (M+) at m/z = 147 is expected, corresponding to
the molecular weight of the compound.[1]

Chemical Reactivity and Synthesis Insights
Reactivity

The chemical behavior of 2-Methyl-2H-indazol-3-amine is governed by the interplay between
the electron-rich amino group and the heterocyclic ring system.

e The Amino Group: The primary amine at the C3 position is the principal site of reactivity. It
can act as a nucleophile, readily participating in reactions such as acylation, alkylation, and
diazotization. This functional handle is the primary reason for its utility as a building block in
multi-step syntheses.
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e The Indazole Ring: The N2-methylation prevents tautomerization and deactivates the ring
towards electrophilic substitution compared to an unsubstituted indazole. However, the ring
system's aromaticity is preserved.

Synthesis Overview

While multiple synthetic routes to the indazole core exist, a common approach for producing N-
alkylated indazoles involves the cyclization of appropriately substituted hydrazines or reductive
cyclization of ortho-nitrobenzyl compounds.[6] A specific route for a related tetrahydro-
derivative involves the reaction of 2-oxocyclohexanecarbonitrile and methylhydrazine,
highlighting the use of hydrazine precursors.[7] For drug development professionals,
understanding the synthesis is key to anticipating potential process-related impurities.

Safety, Handling, and Storage

Adherence to safety protocols is mandatory. Based on data for the compound and related
isomers, the following guidelines should be observed.

e GHS Hazard Classification:
o Pictogram: GHSO07 (Exclamation Mark)[4]
o Signal Word: Warning[4]

o Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]
Some related indazole amines are also classified as H302 (Harmful if swallowed).[8]

o Precautionary Measures:
o P280: Wear protective gloves, eye protection, and face protection.[9]
o P264: Wash skin thoroughly after handling.[9]

o Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid creating
dust.

o Storage:
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o Keep in a dark place, sealed in a dry environment.[4]

o Recommended storage temperature is 2-8°C.[4]

Experimental Protocol: A Self-Validating Workflow
for Structural Confirmation

To ensure the identity and purity of 2-Methyl-2H-indazol-3-amine, a rigorous and self-
validating analytical workflow is essential. The following protocol outlines the steps for obtaining

high-quality NMR data, a cornerstone of structural elucidation.
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1. Sample Preparation

Accurately weigh 10-15 mg
of 2-Methyl-2H-indazol-3-amine.

Dissolve sample in ~0.6 mL of a
deuterated solvent (e.g., CDCls or DMSO-de)
containing 0.03% TMS.

l

C/ortex to ensure homogeneity ancﬁ

transfer to a 5mm NMR tube.

4 N

2. NMR Data Acquisition
\

Insert NMR tube into the
spectrometer's spinner.

\ 4

Perform automated or manual
lock, tune, and shim procedures
on the instrument.

l

Acquire tH, 13C, and DEPT-135 spectra
using standard pulse programs.

-
/

\

3. Data Analysi l'S & Validation

Process spectra: Fourier transform,
hase correction, and baseline correction.

:

Calibrate *H spectrum to TMS (0.00 ppm).
Assign all proton and carbon signals.

Cross-reference signal assignments,
multiplicities, and integrations with the
known molecular structure.

\4

[ Confirm structure matches reference ]
d

ata. Purity assessed from 'H spectrum.
" %
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© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b3059325?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3059325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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